1-(2-Naphthyl)cyclopropanecarboxylic acid

Overview

Description

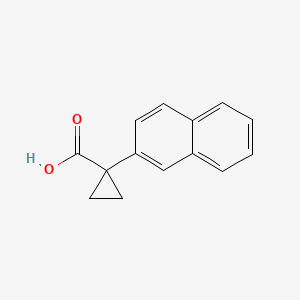

1-(2-Naphthyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C14H12O2 It features a cyclopropane ring attached to a naphthyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Naphthyl)cyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of naphthalene derivatives using diazo compounds, ylides, or carbene intermediates . The reaction conditions typically include the use of a catalyst such as rhodium or copper to facilitate the formation of the cyclopropane ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Naphthyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The naphthyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions typically involve the use of electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.

Scientific Research Applications

Agricultural Applications

Pesticidal Properties

1-(2-Naphthyl)cyclopropanecarboxylic acid has been recognized for its effectiveness as an insecticide and acaricide. Research indicates that compounds derived from this structure exhibit high insecticidal activity against various pests, including sucking insects like whiteflies and thrips, as well as arachnids such as spider mites.

- Mechanism of Action : The compound acts primarily as a direct ovicide, which helps in controlling pest populations by reducing their reproductive capacity. It has systemic activity, allowing it to be effective even when applied to the soil or plant surfaces .

- Formulations : Various formulations have been developed, including emulsifiable concentrates that can be diluted for application. These formulations have demonstrated residual activity and rapid effects while being less persistent in the environment compared to traditional pesticides .

Case Study: Efficacy in Rice Cultivation

In controlled experiments, this compound was tested on rice plants infested with the green rice leafhopper (Nephotettix cincticeps). The results showed:

- Concentration Tested : Active ingredient concentrations ranged from 0.5 ppm to 500 ppm.

- Mortality Rate : After 24 hours of exposure, significant mortality rates were observed, with LC50 values calculated to assess toxicity levels .

Medicinal Chemistry Applications

Anti-inflammatory and Neuroprotective Effects

Research has indicated potential applications of this compound in the field of medicinal chemistry, particularly concerning its anti-inflammatory properties.

- Mechanism : It has been studied for its ability to inhibit amyloidogenesis, which is crucial in the context of neurodegenerative diseases like Alzheimer's disease. The compound's structure allows it to interact with pathways involved in inflammation and amyloid beta production .

- Case Study: Anti-inflammatory Activity : In vitro studies using neuronal cell lines demonstrated that derivatives of this compound could significantly reduce inflammatory markers without inducing toxicity at effective concentrations. This suggests a promising avenue for developing new anti-inflammatory drugs that are also neuroprotective .

Summary of Findings

Mechanism of Action

The mechanism by which 1-(2-Naphthyl)cyclopropanecarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropane ring’s strain and the naphthyl group’s aromaticity contribute to the compound’s reactivity and binding affinity. Pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.

Comparison with Similar Compounds

1-(2-Naphthyl)acetic acid: Similar structure but with an acetic acid group instead of a cyclopropane ring.

1-(2-Naphthyl)propanoic acid: Features a propanoic acid group instead of a cyclopropane ring.

Cyclopropanecarboxylic acid derivatives: Compounds with similar cyclopropane rings but different substituents.

Uniqueness: 1-(2-Naphthyl)cyclopropanecarboxylic acid is unique due to the combination of the cyclopropane ring and the naphthyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

1-(2-Naphthyl)cyclopropanecarboxylic acid is a cyclopropane derivative characterized by its unique structural features, including a carboxylic acid functional group and a naphthyl substitution. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and agricultural applications.

- Molecular Formula : C13H10O2

- Molecular Weight : Approximately 212.24 g/mol

- Structure : The compound consists of a cyclopropane ring attached to a carboxylic acid and a 2-naphthyl group.

Biological Activities

Research indicates that derivatives of cyclopropanecarboxylic acids, including this compound, exhibit various biological activities:

- Anti-inflammatory Effects : Compounds in this class have been studied for their potential to alleviate inflammation, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases.

- Pain Relief : Some derivatives have shown promise as analgesics, suggesting that they could be developed into pain management therapies.

- Inhibition of Ethylene Biosynthesis : This compound has been investigated for its role as an inhibitor of 1-aminocyclopropane-1-carboxylate oxidase (ACO2), which is crucial in the ethylene biosynthesis pathway in plants. This activity is particularly relevant for agricultural applications, such as delaying fruit ripening and improving shelf life .

The biological activity of this compound is largely attributed to its interaction with specific biological targets:

- Binding Affinity Studies : Investigations into its binding affinity to enzymes like ACO2 have revealed that certain structural modifications can enhance its inhibitory effects. For example, molecular docking studies have indicated favorable interactions between this compound and the active site of ACO2, suggesting a mechanism through which it can modulate ethylene production in plants .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

-

Ethylene Biosynthesis Inhibition :

- A study conducted on various cyclopropanecarboxylic acids demonstrated that compounds structurally similar to this compound effectively inhibited ACO2 activity in Arabidopsis thaliana. The results indicated that these compounds could serve as potential tools for regulating plant growth and development by modulating ethylene levels .

-

Anti-cancer Activity :

- Research has shown that certain derivatives of cyclopropanecarboxylic acids possess anti-cancer properties. For instance, compounds derived from this class were tested against human myeloid leukemia cell lines (U937), demonstrating significant inhibition of cell proliferation without cytotoxic effects on normal cells .

-

Agricultural Applications :

- In agricultural settings, the systemic activity of cyclopropanecarboxylic acids has been evaluated for their effectiveness against pests like Tetranychus urticae (common spider mite). Field tests showed promising results in reducing pest populations when treated with formulations containing these compounds .

Comparative Analysis

To illustrate the diversity within the cyclopropane carboxylic acid family, a comparison with structurally similar compounds is provided below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(1-Naphthyl)cyclopropanecarboxylic acid | C13H10O2 | Substituted with 1-naphthyl instead of 2-naphthyl |

| 1-(Thiophen-2-yl)cyclopropanecarboxylic acid | C11H10O2S | Contains a thiophene ring instead of naphthalene |

| Cyclopropane-1-carboxylic acid | C4H6O2 | Simpler structure without aromatic substitution |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-(2-Naphthyl)cyclopropanecarboxylic acid with high yield?

Methodological Answer: The synthesis typically involves cyclopropanation reactions using naphthalene derivatives as precursors. A common approach is the [2+1] cycloaddition of carbenes or transition-metal-catalyzed methods (e.g., using palladium or rhodium complexes) to form the strained cyclopropane ring. Post-functionalization steps, such as hydrolysis of ester intermediates, can yield the carboxylic acid moiety. Ensure inert atmospheric conditions to prevent ring-opening side reactions. Purity can be optimized via recrystallization using ethanol/water mixtures .

Q. How should researchers characterize the cyclopropane ring and carboxylic acid group in this compound?

Methodological Answer: Use a combination of spectroscopic techniques:

- 1H NMR : Look for characteristic upfield shifts (δ 0.5–2.0 ppm) due to cyclopropane ring strain.

- 13C NMR : The cyclopropane carbons typically appear at δ 10–20 ppm, while the carboxylic carbon resonates near δ 170 ppm.

- IR Spectroscopy : Confirm the carboxylic acid group via O–H stretching (~2500–3000 cm⁻¹) and C=O stretching (~1700 cm⁻¹).

- Melting Point Analysis : Compare with literature values (e.g., mp 141–143°C for structurally similar 2-naphthylacetic acid) and validate purity via HPLC .

Q. What are the key considerations for storing and handling this compound to ensure stability?

Methodological Answer: Store under inert gas (argon or nitrogen) at –20°C in a desiccator to prevent moisture absorption and oxidative degradation. Avoid prolonged exposure to light, as the naphthyl group may undergo photochemical reactions. For laboratory use, prepare fresh solutions in anhydrous solvents (e.g., DMSO or THF) and monitor stability via periodic TLC or LC-MS analysis .

Advanced Research Questions

Q. How can enantiomeric purity be achieved and validated for chiral derivatives of this compound?

Methodological Answer: Enantioselective synthesis can be achieved using chiral auxiliaries or asymmetric catalysis (e.g., Evans’ oxazolidinones or Jacobsen’s salen ligands). Validate enantiomeric excess (ee) via:

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases.

- Optical Rotation : Compare specific rotation values with literature data.

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction .

Q. What mechanistic insights explain the compound’s reactivity in ring-opening reactions?

Methodological Answer: The cyclopropane ring’s strain (∼27 kcal/mol) drives ring-opening reactions. Investigate mechanisms using:

- Kinetic Isotope Effects (KIE) : Study proton transfer steps in acid-catalyzed ring-opening.

- DFT Calculations : Model transition states for ring-opening pathways (e.g., [3+2] cycloadditions).

- Trapping Experiments : Use nucleophiles (e.g., amines or thiols) to intercept intermediates .

Q. How can computational methods predict the compound’s interactions with biological targets?

Methodological Answer: Perform molecular docking (AutoDock Vina or Schrödinger Suite) using crystal structures of target enzymes/receptors. Key steps:

- Ligand Preparation : Optimize the compound’s geometry at the B3LYP/6-31G* level.

- Binding Affinity Analysis : Calculate binding free energies (MM-PBSA/GBSA).

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., ΔrH° or ΔrG°)?

Methodological Answer: Discrepancies may arise from differences in experimental conditions (solvent, temperature) or purity. Standardize measurements by:

- Calorimetry : Use differential scanning calorimetry (DSC) for ΔrH°.

- Electrochemical Methods : Determine ΔrG° via cyclic voltammetry in non-aqueous media.

- Reference Databases : Cross-validate with NIST Chemistry WebBook entries for cyclopropane derivatives .

Q. Experimental Design & Data Analysis

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Methodological Answer:

- Core Modifications : Synthesize analogs with substituents on the naphthyl ring (e.g., –NO₂, –OCH₃) or cyclopropane (e.g., methyl/ethyl groups).

- Biological Assays : Test cytotoxicity (MTT assay), enzyme inhibition (IC₅₀ determination), or receptor binding (SPR/BLI).

- Data Interpretation : Use multivariate analysis (PCA or PLS) to correlate structural features with activity .

Q. What experimental controls are critical when studying this compound’s adsorption on surfaces (e.g., in catalysis)?

Methodological Answer:

- Blank Experiments : Run reactions without the compound to identify background processes.

- Surface Characterization : Use SEM-EDS or XPS to confirm adsorption and rule out decomposition.

- Kinetic Profiling : Compare reaction rates in homogeneous vs. heterogeneous conditions .

Q. Contradiction Resolution

Q. How to address conflicting reports on the compound’s solubility in polar vs. non-polar solvents?

Methodological Answer: Solubility depends on the carboxylic acid’s protonation state and naphthyl group’s hydrophobicity. Systematically test:

Properties

IUPAC Name |

1-naphthalen-2-ylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-13(16)14(7-8-14)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNILIMKOCLKMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC3=CC=CC=C3C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.